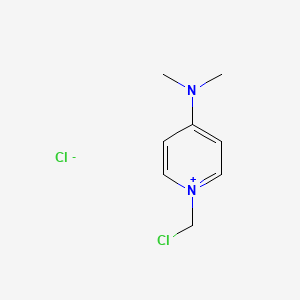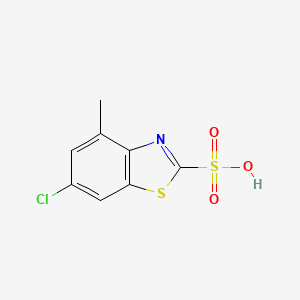
Dicyano(trimethylsilyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyano(trimethylsilyl)amine is an organosilicon compound with the chemical formula (CH₃)₃SiN(CN)₂. It is a derivative of trimethylsilyl amine, where two hydrogen atoms are replaced by cyano groups. This compound is of interest due to its unique structural properties and reactivity, making it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dicyano(trimethylsilyl)amine can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with sodium cyanamide in the presence of a base such as sodium hydride. The reaction proceeds as follows:
(CH3)3SiCl+Na2NCN→(CH3)3SiN(CN)2+NaCl
The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Dicyano(trimethylsilyl)amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano groups are replaced by other nucleophiles.
Addition Reactions: The compound can react with electrophiles to form addition products.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Electrophiles: Such as alkyl halides and acyl chlorides.
Catalysts: Transition metal catalysts like palladium or nickel can facilitate certain reactions.
Major Products Formed:
Substituted Amines: When reacting with nucleophiles.
Cyanated Compounds: When reacting with electrophiles.
Heterocycles: Through cyclization reactions.
Wissenschaftliche Forschungsanwendungen
Dicyano(trimethylsilyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those containing cyano groups.
Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.
Wirkmechanismus
The mechanism by which dicyano(trimethylsilyl)amine exerts its effects involves the reactivity of the cyano groups and the trimethylsilyl moiety. The cyano groups can act as nucleophiles or electrophiles, depending on the reaction conditions. The trimethylsilyl group provides steric protection and can be removed under specific conditions to reveal reactive intermediates.
Molecular Targets and Pathways:
Nucleophilic Attack: The cyano groups can undergo nucleophilic attack by various reagents.
Electrophilic Addition: The compound can participate in electrophilic addition reactions.
Cyclization: The formation of heterocycles through intramolecular reactions.
Vergleich Mit ähnlichen Verbindungen
Dicyano(trimethylsilyl)amine can be compared with other similar compounds, such as:
Trimethylsilyl Cyanide: Similar in structure but with only one cyano group.
Dicyanoamine: Lacks the trimethylsilyl group, making it more reactive.
Trimethylsilyl Azide: Contains an azide group instead of cyano groups.
Uniqueness:
Stability: The presence of the trimethylsilyl group provides stability and steric protection.
Reactivity: The dual cyano groups offer versatile reactivity in various chemical reactions.
Applications: Its unique structure makes it suitable for specialized applications in synthesis and materials science.
Eigenschaften
IUPAC Name |
cyano(trimethylsilyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3Si/c1-9(2,3)8(4-6)5-7/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJDSCXKSWQZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[(Pentafluoroethyl)thio]-propanoic acid](/img/structure/B8047545.png)



